molecular formula C8H16N2 B1323043 4-(Azetidin-1-YL)piperidine CAS No. 686298-29-3

4-(Azetidin-1-YL)piperidine

Cat. No. B1323043
M. Wt: 140.23 g/mol
InChI Key: DDOFLXMWWKLMSZ-UHFFFAOYSA-N
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Patent
US07700589B2

Procedure details

3.2 g (13.9 mmol) 4-azetidin-1-yl-1-benzyl-piperidine dissolved in 50 mL MeOH were hydrogenated in the autoclave in the presence of 0.5 g Pd/C (10%) at 50° C. and 3 bar hydrogen pressure until the calculated volume of hydrogen had been taken up. The catalyst was filtered off and the solvent was eliminated under reduced pressure.
Name
4-azetidin-1-yl-1-benzyl-piperidine
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([CH:5]2[CH2:10][CH2:9][N:8](CC3C=CC=CC=3)[CH2:7][CH2:6]2)[CH2:4][CH2:3][CH2:2]1.[H][H]>CO.[Pd]>[N:1]1([CH:5]2[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
4-azetidin-1-yl-1-benzyl-piperidine
Quantity
3.2 g
Type
reactant
Smiles
N1(CCC1)C1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off

Outcomes

Product
Name
Type
Smiles
N1(CCC1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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